N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a phenyl ring substituted with an acetylsulfamoyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 4-(acetylsulfamoyl)aniline. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Various electrophiles like halogens, nitro groups, and sulfonic acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide
- 4-Amino-5-(antipyrine-4-carbonyl)-2-(phenylamino)-N-(4-chlorophenyl)thiophene-3-carboxamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the thiophene and phenyl rings, along with the acetylsulfamoyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-9(16)15-21(18,19)11-6-4-10(5-7-11)14-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYERAQGPGTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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